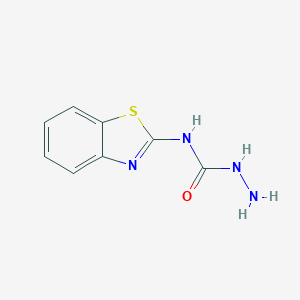
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, also known as PHPC, is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. In
科学研究应用
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been studied extensively in the field of medicine, where it has shown promise as a potential treatment for various diseases. For example, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and cardiovascular disease. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
作用机制
The mechanism of action of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is not yet fully understood, but it is believed to involve the modulation of various cellular signaling pathways. For example, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses in cells. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in cells. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These effects suggest that 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide could have beneficial effects in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity in cells and animals, which makes it a potentially useful compound for in vivo studies. However, one limitation of using 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide-based therapies for various diseases, including arthritis, cardiovascular disease, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, which could lead to the development of more targeted therapies. Finally, research is needed to explore the potential applications of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in other fields, such as agriculture and materials science.
合成方法
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide can be synthesized using several methods, including the reaction of 4-hydroxypyrazole-3-carboxylic acid with formaldehyde and sodium borohydride. Another method involves the reaction of 4-hydroxypyrazole-3-carboxylic acid with dimethylformamide dimethyl acetal and sodium borohydride. Both of these methods have been used successfully to produce 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in the laboratory.
属性
CAS 编号 |
136767-51-6 |
|---|---|
产品名称 |
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide |
分子式 |
C5H7N3O3 |
分子量 |
157.13 g/mol |
IUPAC 名称 |
4-hydroxy-3-(hydroxymethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c6-5(11)3-4(10)2(1-9)7-8-3/h9-10H,1H2,(H2,6,11)(H,7,8) |
InChI 键 |
NBCUWEVMNACLRY-UHFFFAOYSA-N |
手性 SMILES |
C(C1=C(C(=NN1)C(=O)N)O)O |
SMILES |
C(C1=NNC(=C1O)C(=O)N)O |
规范 SMILES |
C(C1=C(C(=NN1)C(=O)N)O)O |
同义词 |
1H-Pyrazole-3-carboxamide, 4-hydroxy-5-(hydroxymethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)
